4-Bromo-6-chlorobenzo[c]thiadiazole structure and properties
4-Bromo-6-chlorobenzo[c]thiadiazole structure and properties
The following technical guide details the structural characteristics, synthesis, and application logic of 4-Bromo-6-chlorobenzo[c]thiadiazole (CAS: 1215206-49-7). This document is designed for researchers in organic electronics and medicinal chemistry, focusing on the molecule's utility as a regiospecific scaffold.
The Asymmetric Scaffold for Precision Donor-Acceptor Engineering
Executive Summary
4-Bromo-6-chlorobenzo[c]thiadiazole (hereafter 4-Br-6-Cl-BT ) represents a critical evolution in benzothiadiazole (BT) chemistry. Unlike the symmetric 4,7-dibromo analogues widely used in early organic photovoltaics (OPV), this asymmetric derivative enables sequential, site-selective functionalization .
By exploiting the significant reactivity differential between the C–Br and C–Cl bonds, researchers can synthesize complex A–D–A' (Acceptor-Donor-Acceptor') architectures or asymmetric polymers with high structural precision. This guide outlines the causality behind its reactivity, a self-validating synthesis protocol, and its application in fine-tuning optoelectronic energy levels.
Chemical Profile & Structural Logic[1]
The utility of 4-Br-6-Cl-BT lies in its electronic imbalance. The benzothiadiazole core is electron-deficient (acceptor), but the halogen substituents impose distinct steric and electronic environments at the 4 and 6 positions.
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole |
| CAS Number | 1215206-49-7 |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
Structural Analysis[2]
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C4-Position (Bromine): The C–Br bond is kinetically labile toward oxidative addition by Pd(0) species. It is the "primary" handle for cross-coupling.
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C6-Position (Chlorine): The C–Cl bond is stronger (BDE ~81 kcal/mol vs ~68 kcal/mol for C-Br) and sterically distinct. It remains inert under mild coupling conditions, acting as a "latent" handle that can be activated only after the C4 position has been functionalized.
Synthesis Strategy: The Diamine Cyclization Protocol
Direct halogenation of benzothiadiazole often yields inseparable mixtures of isomers (e.g., 4,7-dibromo vs. 4,5-dibromo). To ensure structural integrity , the "Bottom-Up" diamine cyclization route is the authoritative standard. This method fixes the halogen positions on the benzene ring before heterocycle formation.
Precursor Selection
Target Precursor: 3-Bromo-5-chloro-1,2-diaminobenzene. Rationale: The nitrogen atoms of the diamine will bridge with a sulfur source (thionyl chloride) to close the thiadiazole ring. The meta-positioning of halogens in the diamine translates to the 4,6-substitution pattern in the final BT system.
Step-by-Step Protocol (Self-Validating)
Reagents:
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3-Bromo-5-chloro-1,2-diaminobenzene (1.0 eq)
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Thionyl Chloride (SOCl₂) (excess, solvent/reagent) or N-Thionylaniline (PhNSO)
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Triethylamine (Et₃N) (if using SOCl₂ in DCM)
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Dichloromethane (DCM) or Toluene (anhydrous)
Workflow:
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Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-bromo-5-chloro-1,2-diaminobenzene (10 mmol) and anhydrous DCM (50 mL) under Argon flow.
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Addition (Critical Step): Cool the solution to 0°C. Add Triethylamine (4.0 eq) followed by the dropwise addition of Thionyl Chloride (2.0 eq).
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Observation: A vigorous exotherm and gas evolution (HCl, SO₂) will occur. The color typically deepens to dark orange/red.
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Reflux: Allow the mixture to warm to Room Temperature (RT), then reflux at 40°C for 4–6 hours.
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Validation point: Monitor by TLC (Hexane/EtOAc 9:1). The polar diamine spot should disappear, replaced by a less polar, fluorescent UV-active spot (the BT product).
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Quench & Workup: Carefully quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Wash organic layer with Brine, dry over MgSO₄.
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Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).
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Yield Expectation: 75–85%.
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Purity Check: ¹H NMR should show two distinct doublets (aromatic protons) with meta-coupling (J ~ 2 Hz).
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Reactivity & Functionalization Logic
The primary application of 4-Br-6-Cl-BT is the synthesis of asymmetric materials. The following diagram illustrates the Chemoselective Cascade , showing how to selectively engage the Br-site followed by the Cl-site.
Mechanism: Differential Oxidative Addition
Palladium(0) catalysts undergo oxidative addition into C–Br bonds significantly faster than C–Cl bonds. By controlling temperature and ligand sterics, the reaction can be stopped at the mono-substituted stage.
Visualization: The Selective Coupling Cascade
Figure 1: Chemoselective workflow for synthesizing asymmetric benzothiadiazole derivatives. The process relies on the kinetic lability of the C-Br bond versus the inertness of the C-Cl bond under mild conditions.
Applications in Advanced Materials
Organic Photovoltaics (OPV)
In Polymer Solar Cells (PSCs), the BT unit is a classic "Acceptor" unit. However, symmetric BT polymers often suffer from excessive aggregation.
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Role of Chlorine: The 6-chloro substituent introduces a dipole and steric twist. This breaks planar symmetry, often improving solubility and tuning the film morphology (domain size) in the active layer.
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Energy Level Tuning: The Cl atom is electronegative, lowering the HOMO/LUMO levels compared to hydrogen, but less so than fluorine. This allows for fine-tuning of the Open Circuit Voltage (Voc).
Thermally Activated Delayed Fluorescence (TADF)
For OLED emitters, separating the HOMO and LUMO distributions is crucial.
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Strategy: Use 4-Br-6-Cl-BT to couple a strong donor (e.g., Carbazole) at the C4 position and a weaker donor or acceptor at C6. This creates a "push-pull" system with a twisted intramolecular charge transfer (TICT) state, essential for efficient TADF.
Safety & Handling Protocols
Hazard Identification:
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Acute Toxicity: Like many halogenated aromatics, assume toxicity if swallowed or inhaled.
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Sensitization: Potential skin sensitizer.
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Reactivity: Incompatible with strong oxidizing agents. Emits toxic fumes (SOx, NOx, HCl, HBr) upon combustion.
Handling Procedures:
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Engineering Controls: Always handle within a certified fume hood.
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PPE: Nitrile gloves (double gloving recommended for synthesis), lab coat, and safety glasses.
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Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acid waste streams to prevent SO₂ generation.
References
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Synthesis and Reactivity of Halogenated Benzothiadiazoles Source:Molecules (MDPI). Discusses the general reactivity of brominated benzothiadiazoles and the stability of the heterocyclic ring. URL:[Link] (General Journal Landing Page for verification of recent issues on BT chemistry)
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings Source:National Institutes of Health (NIH) / PMC. Details the mechanistic basis for selective oxidative addition in polyhalogenated heteroarenes (C-Br vs C-Cl selectivity). URL:[Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Heterocycles Source:Organic Chemistry Portal. A comprehensive database of reaction conditions for selective coupling of chloro-bromo substrates. URL:[Link]
